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Introduction

Clascoterone (cortexolone 17a-propionate) is a first-in-class topical androgen receptor
inhibitor approved for the treatment of acne vulgaris.[1][2] Its development marks a significant
advancement in dermatology, offering a targeted approach to a hormonally driven skin
condition. This technical guide provides a comprehensive overview of the preclinical safety and
toxicology data for clascoterone, focusing on the key studies that have elucidated its safety
profile. The information is intended to serve as a resource for researchers, scientists, and
professionals involved in drug development.

Mechanism of Action

Clascoterone exerts its therapeutic effect through competitive antagonism of androgen
receptors in the skin, particularly within the sebaceous glands and hair follicles.[2][3] It directly
competes with dihydrotestosterone (DHT) for binding to these receptors, thereby inhibiting the
downstream signaling pathways responsible for acne pathogenesis.[4] This includes the
reduction of sebum production and inflammation. In vitro studies have demonstrated that
clascoterone inhibits androgen receptor-regulated gene transcription and antagonizes lipid
and inflammatory cytokine production in human primary sebocytes in a dose-dependent
manner. A key feature of clascoterone's safety profile is its rapid hydrolysis in the skin to its
inactive metabolite, cortexolone, which limits systemic exposure and potential side effects.
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Caption: Proposed mechanism of action of Clascoterone in sebocytes.

Pharmacokinetics

Preclinical and Phase 1 studies have shown that systemic absorption of clascoterone
following topical application is low. After topical administration, clascoterone penetrates the
skin and is rapidly metabolized to the inactive metabolite, cortexolone, limiting systemic
exposure. In a study with adult subjects with moderate to severe acne, steady-state plasma
concentrations were reached by day five of twice-daily application. On day 14, the mean
maximum plasma concentration (Cmax) was 4.5 + 2.9 ng/mL, and the mean area under the
plasma concentration-time curve (AUC) was 37.1 + 22.3 h*ng/mL. Systemic exposure in
adolescents was found to be similar to that in adults.

Toxicology Studies

A comprehensive battery of toxicology studies was conducted to evaluate the safety of
clascoterone, including general toxicology, reproductive and developmental toxicology,
genotoxicity, and carcinogenicity.

General Toxicology
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Repeat-dose toxicity studies were conducted in rats and dogs. In a 26-week subcutaneous
toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established.

Experimental Protocol: 26-Week Subcutaneous Toxicity Study in Rats
e Species: Rat

o Administration: Subcutaneous injection

o Duration: 26 weeks, followed by a 4-week recovery period

e Dose Groups: 0 (vehicle), and escalating doses of clascoterone. The NOAEL was
determined to be 2.5 mg/kg/day.

o Endpoints: Clinical observations, body weight, food consumption, hematology, clinical
chemistry, urinalysis, organ weights, and histopathology.

» Toxicokinetic Parameters at NOAEL (Day 182):
o t1/2: 2.1 hours (females); not calculable in males
o tmax: 0.5 hours (females) and 2 hours (males)

o AUCO-tlast: 173.19 ng-hr/mL (females) and 298.61 ng-hr/mL (males)
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Caption: General workflow for a repeat-dose toxicology study.
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Reproductive and Developmental Toxicology

Embryofetal development studies were conducted in both rats and rabbits.
Experimental Protocol: Embryofetal Development Study in Rats

Species: Pregnant Rats

Administration: Subcutaneous

Dosing Period: During organogenesis (Gestation Day 6 through Lactation Day 20 in a
prenatal/postnatal study)

Dose Groups: 1, 5, or 25 mg/kg/day

Endpoints: Maternal toxicity, uterine parameters, fetal malformations, and postnatal
development.

Findings: No maternal toxicity was observed up to 25 mg/kg/day. Clascoterone-related
malformations (omphalocele) were noted at all dose levels without a clear dose-response
relationship. In a prenatal and postnatal development study, no significant maternal or
developmental toxicity was observed at doses up to 12.5 mg/kg/day.

Experimental Protocol: Embryofetal Development Study in Rabbits

Species: Pregnant Rabbits

Administration: Subcutaneous

Dosing Period: During organogenesis

Dose Groups: 0.1, 0.4, or 1.5 mg/kg/day

Endpoints: Maternal toxicity, implantation loss, resorptions, and fetal malformations.

Findings: Increased post-implantation loss and resorptions were observed at 1.5 mg/kg/day.
No developmental toxicity was noted at doses up to 0.4 mg/kg/day. No clascoterone-related
maternal toxicity or fetal malformations were noted at any dose.
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Table 1: Summary of Reproductive Toxicology Findings

Species

Study
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Route
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y)

NOAEL
(Maternal

)

NOAEL
(Develop
mental)

Findings

Rat

Embryofeta
I
Developme

nt
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ous

1,5,25

25
mg/kg/day

Not

determined

Omphaloce
le
observed
in single
fetuses at
each dose

level.

Rat

Prenatal &
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mg/kg/day
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mg/kg/day
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observed.

Rabbit

Embryofeta
I
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0.1, 0.4,
15

15
mg/kg/day

0.4
mg/kg/day

Increased
post-
implantatio
n loss and
resorptions
at1.5
mg/kg/day.
No fetal
malformati

ons noted.

Genotoxicity and Carcinogenicity

Aggregated GHS information suggests that clascoterone is suspected of causing genetic

defects and is suspected of damaging fertility or the unborn child. However, detailed study

reports on genotoxicity and carcinogenicity were not extensively available in the public domain
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at the time of this review. Long-term clinical studies up to 9 months have not revealed systemic
adverse events typically associated with oral androgen receptor inhibitors.

Local Tolerance

Dermal Sensitization: A 5% clascoterone solution did not cause sensitization in a guinea pig
dermal sensitization study.

Ocular Irritation: Clascoterone cream, 1%, was found to be a weak ocular irritant in rabbits.

Phototoxicity: Clascoterone cream is not considered to pose a phototoxic risk based on its
lack of absorption in the ultraviolet/visible spectrum between 290 and 700 nm.

Safety Pharmacology

Cardiovascular Effects: In a pilot hERG assay, clascoterone showed low potency dose-related
inhibition of the hERG potassium current. In a study with conscious unrestrained Beagles
receiving subcutaneous doses of clascoterone, further cardiovascular effects were evaluated.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: In a clinical pharmacokinetic trial,
some subjects showed evidence of HPA axis suppression, which was reversible. All subjects
returned to normal HPA axis function four weeks after discontinuing treatment. Pediatric
patients may be more susceptible to systemic toxicity.

Conclusion

The preclinical data on clascoterone indicate a favorable safety profile for topical
administration. Its mechanism of action is localized to the skin, and it is rapidly metabolized to
an inactive compound, leading to low systemic exposure. While reproductive toxicology studies
in animals have shown some developmental effects at doses significantly higher than the
maximum recommended human dose, the overall preclinical safety data supported its clinical
development. Long-term clinical use has shown that local skin reactions, such as erythema and
dryness, are the most common adverse effects, and these are generally mild. The available
data suggest that clascoterone is a safe and effective topical treatment for acne vulgaris.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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